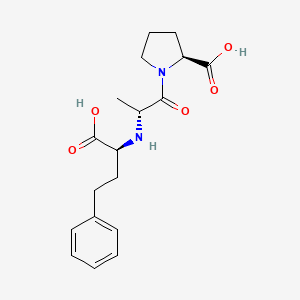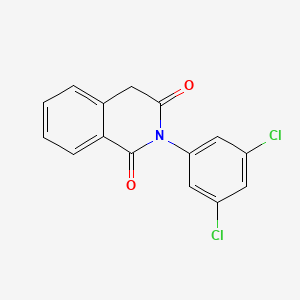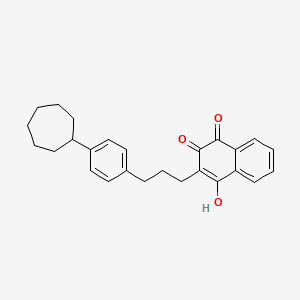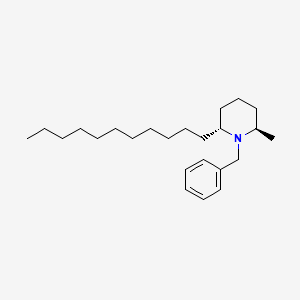
Piperidine, 2-methyl-1-(phenylmethyl)-6-undecyl-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 2-methyl-1-(phenylmethyl)-6-undecyl-, trans- is a complex organic compound belonging to the piperidine family. Piperidine derivatives are known for their significant roles in pharmaceuticals and organic synthesis due to their unique structural properties. This particular compound features a piperidine ring substituted with a phenylmethyl group, a methyl group, and an undecyl chain, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives typically involves the hydrogenation of pyridine derivatives. For Piperidine, 2-methyl-1-(phenylmethyl)-6-undecyl-, trans-, a common synthetic route includes:
Hydrogenation: Pyridine derivatives are hydrogenated using catalysts such as cobalt, ruthenium, or nickel under high pressure and temperature conditions.
Cyclization: The intermediate compounds undergo cyclization reactions to form the piperidine ring.
Functionalization: The piperidine ring is then functionalized with the phenylmethyl, methyl, and undecyl groups through various substitution reactions.
Industrial Production Methods
Industrial production of piperidine derivatives often employs continuous flow reactors to ensure efficient and scalable synthesis. These reactors allow precise control over reaction conditions, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Piperidine, 2-methyl-1-(phenylmethyl)-6-undecyl-, trans- undergoes several types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions with halides or other electrophiles can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or nickel catalysts.
Substitution: Halides, alkylating agents, and other electrophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced piperidine derivatives.
Substitution: Various substituted piperidine derivatives depending on the electrophile used.
Scientific Research Applications
Piperidine, 2-methyl-1-(phenylmethyl)-6-undecyl-, trans- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Piperidine, 2-methyl-1-(phenylmethyl)-6-undecyl-, trans- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, piperidine derivatives are known to inhibit cholinesterase enzymes, which play a role in neurotransmission . The phenylmethyl and undecyl groups may enhance the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid found in black pepper with antioxidant and anti-inflammatory properties.
Evodiamine: A piperidine alkaloid with anticancer and anti-inflammatory activities.
Matrine: A piperidine derivative with antiviral and anticancer properties.
Uniqueness
Piperidine, 2-methyl-1-(phenylmethyl)-6-undecyl-, trans- is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the phenylmethyl and undecyl groups differentiates it from other piperidine derivatives, potentially enhancing its therapeutic potential and industrial applications .
Properties
CAS No. |
98195-18-7 |
|---|---|
Molecular Formula |
C24H41N |
Molecular Weight |
343.6 g/mol |
IUPAC Name |
(2R,6R)-1-benzyl-2-methyl-6-undecylpiperidine |
InChI |
InChI=1S/C24H41N/c1-3-4-5-6-7-8-9-10-14-19-24-20-15-16-22(2)25(24)21-23-17-12-11-13-18-23/h11-13,17-18,22,24H,3-10,14-16,19-21H2,1-2H3/t22-,24-/m1/s1 |
InChI Key |
XVYPNGZTJNTDDR-ISKFKSNPSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@@H]1CCC[C@H](N1CC2=CC=CC=C2)C |
Canonical SMILES |
CCCCCCCCCCCC1CCCC(N1CC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


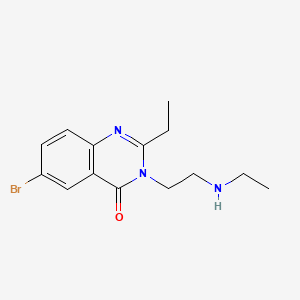
![(2R,3R,4S,5S,6R)-2-[(1S,3R)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol](/img/structure/B12797827.png)
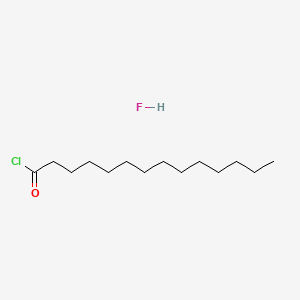
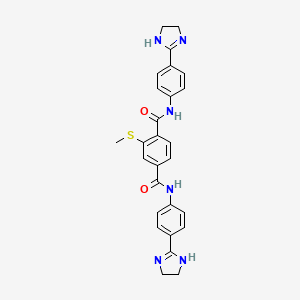

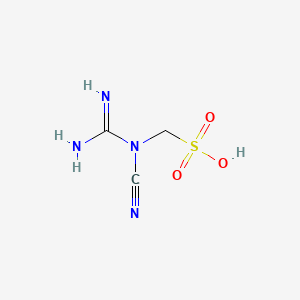
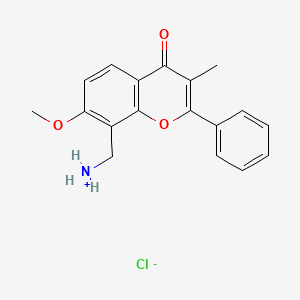
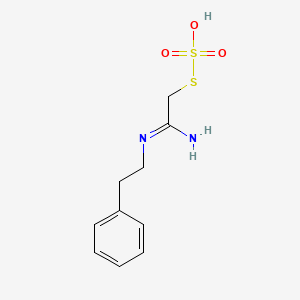
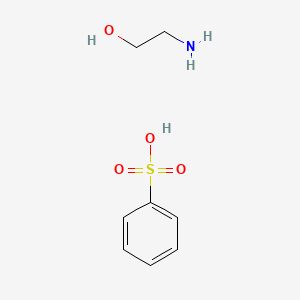
![[(3-Methylbutyl)sulfinyl]benzene](/img/structure/B12797871.png)
